COX-2 Inhibitory Potency Advantage
FR-188582 exhibits an IC50 of 17 nM against recombinant human COX-2, as reported in the primary literature [1]. In cross-study comparison, this potency is superior to that of celecoxib, which displays IC50 values of 40–60 nM in recombinant enzyme assays [2] [3], and is comparable to or exceeds that of rofecoxib (18–26 nM) [4]. The 2.4-fold lower IC50 relative to celecoxib translates to higher COX-2 occupancy at lower compound concentrations.
| Evidence Dimension | COX-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 17 nM (0.017 µM) [1] |
| Comparator Or Baseline | Celecoxib: IC50 = 40 nM [2] or 60 nM [3]; Rofecoxib: IC50 = 18–26 nM [4] |
| Quantified Difference | FR-188582 is 2.4-fold more potent than celecoxib (17 vs. 40 nM); roughly equipotent to rofecoxib |
| Conditions | Recombinant human COX-2 enzyme assay; FR-188582 assayed in Tris-HCl buffer with hematin/tryptophan; celecoxib/rofecoxib assays use similar recombinant enzyme systems |
Why This Matters
Higher potency at the target enzyme reduces the compound concentration required to achieve the desired pharmacological effect, which can lower nonspecific binding and minimize off-target interactions in cell-based and in vivo experiments.
- [1] Ochi T, et al. Jpn J Pharmacol. 2001;85(2):175-82. PMID: 11286400. View Source
- [2] MedChemExpress. Celecoxib product page. IC50 = 40 nM. View Source
- [3] Abdellatif KRA, et al. Sci Pharm. 2011;79(3):449-470. Table 1. Celecoxib IC50 = 0.060 µM. View Source
- [4] MedChemExpress. Rofecoxib product page. IC50 = 18–26 nM. View Source
